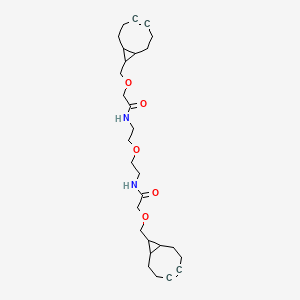

Bis-BCN-PEG1-diamide

Description

Properties

IUPAC Name |

2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)-N-[2-[2-[[2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)acetyl]amino]ethoxy]ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N2O5/c31-27(19-34-17-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-16-14-30-28(32)20-35-18-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQLLJYKJNISBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COCC(=O)NCCOCCNC(=O)COCC3C4C3CCC#CCC4)CCC#C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-BCN-PEG1-diamide: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-BCN-PEG1-diamide, a bifunctional, polyethylene glycol (PEG)-based linker pivotal in the field of bioconjugation and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines experimental protocols for its application, and provides visual representations of its functional mechanism and experimental workflows.

Core Concepts: Understanding this compound

This compound is a chemical linker designed for the covalent attachment of two molecular entities. Its structure is characterized by two bicyclo[6.1.0]nonyne (BCN) groups separated by a short PEG1 spacer with diamide functionalities. The BCN groups are strained alkynes that are highly reactive in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the efficient and specific conjugation of azide-containing molecules in aqueous environments and under mild conditions, making it ideal for working with sensitive biomolecules.

The primary application of this compound is in the synthesis of bifunctional molecules where it acts as a bridge. A notable application is in the construction of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. In this context, one BCN group can be reacted with an azide-modified E3 ligase ligand and the other with an azide-modified ligand for a protein of interest.

Quantitative Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 484.63 g/mol | [1][2] |

| Chemical Formula | C₂₈H₄₀N₂O₅ | [2] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Solubility | Soluble in DMSO and other organic solvents. Poorly soluble in water. | |

| Storage | Store at -20°C as a solid or in solvent at -80°C. |

Experimental Protocols

The following sections provide detailed methodologies for the application of this compound in the synthesis of a bifunctional conjugate, such as a PROTAC.

General Protocol for Sequential Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the sequential conjugation of two different azide-containing molecules (Molecule A and Molecule B) to this compound.

Materials:

-

This compound

-

Azide-functionalized Molecule A (e.g., E3 ligase ligand)

-

Azide-functionalized Molecule B (e.g., target protein ligand)

-

Anhydrous, amine-free solvent (e.g., DMSO or DMF)

-

Reaction vessels

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

First Conjugation:

-

Dissolve this compound and a slight molar excess (1.1 to 1.5 equivalents) of Azide-functionalized Molecule A in the reaction solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

-

Upon completion, purify the mono-conjugated product (Molecule A-BCN-PEG1-diamide-BCN) using preparative HPLC to remove unreacted starting materials.

-

-

Second Conjugation:

-

Dissolve the purified mono-conjugated product and a slight molar excess (1.1 to 1.5 equivalents) of Azide-functionalized Molecule B in the reaction solvent.

-

Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

-

Upon completion, purify the final bifunctional conjugate (Molecule A-BCN-PEG1-diamide-BCN-Molecule B) using preparative HPLC.

-

-

Characterization:

-

Confirm the identity and purity of the final product using LC-MS and NMR.

-

Synthesis of a PROTAC using this compound

This protocol provides a more specific example of synthesizing a PROTAC by linking an azide-modified von Hippel-Lindau (VHL) E3 ligase ligand and an azide-modified target protein inhibitor.

Materials:

-

This compound

-

Azide-VHL Ligand

-

Azide-Target Protein Inhibitor

-

Anhydrous DMSO

-

Preparative HPLC system with a C18 column

-

LC-MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

-

Prepare a 10 mM stock solution of Azide-VHL Ligand in anhydrous DMSO.

-

Prepare a 10 mM stock solution of Azide-Target Protein Inhibitor in anhydrous DMSO.

-

-

First Conjugation Reaction:

-

In a microcentrifuge tube, combine 1 equivalent of the this compound stock solution with 1.2 equivalents of the Azide-VHL Ligand stock solution.

-

Allow the reaction to proceed at room temperature for 8 hours.

-

Monitor the formation of the mono-conjugated product by injecting a small aliquot into the LC-MS system.

-

Purify the resulting VHL-BCN-PEG1-diamide-BCN intermediate using preparative HPLC. Lyophilize the collected fractions to obtain a solid.

-

-

Second Conjugation Reaction:

-

Dissolve the purified intermediate in anhydrous DMSO to make a 10 mM solution.

-

Add 1.2 equivalents of the Azide-Target Protein Inhibitor stock solution.

-

Let the reaction proceed at room temperature for 8 hours.

-

Monitor the formation of the final PROTAC by LC-MS.

-

-

Final Purification and Analysis:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Confirm the molecular weight of the purified PROTAC using high-resolution mass spectrometry.

-

Further characterization by ¹H and ¹³C NMR is recommended to confirm the structure.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the logical relationships and workflows associated with this compound.

Caption: Logical diagram illustrating the role of this compound in SPAAC.

Caption: Step-by-step experimental workflow for synthesizing a PROTAC.

Caption: Signaling pathway for PROTAC-mediated protein degradation.

References

An In-depth Technical Guide to the Mechanism of Action of Bis-BCN-PEG1-diamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-BCN-PEG1-diamide is a bifunctional chemical linker integral to the advancement of bioconjugation and the development of sophisticated biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its utility lies in its ability to covalently link two discrete molecular entities with high specificity and efficiency under biocompatible conditions. This guide provides a comprehensive technical overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers and professionals in the field of drug development.

The fundamental mechanism of this compound revolves around the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This copper-free "click chemistry" reaction enables the formation of a stable triazole linkage between a strained alkyne and an azide-modified molecule. The "Bis-BCN" designation refers to the presence of two bicyclo[6.1.0]nonyne (BCN) moieties, which are highly strained and reactive alkynes. These are connected by a short, hydrophilic polyethylene glycol (PEG1) linker incorporating diamide groups, enhancing solubility and providing structural stability to the linker and the resulting conjugate.[1][2]

Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary mechanism of action of this compound is the [3+2] cycloaddition reaction between the strained triple bond of the BCN group and an organic azide.[3] This reaction is driven by the significant ring strain of the bicyclo[6.1.0]nonyne ring system, which lowers the activation energy of the cycloaddition, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst.[4][5] The reaction is highly selective, as both the strained alkyne and the azide are bioorthogonal, meaning they do not react with naturally occurring functional groups found in biological systems.

The overall reaction can be depicted as follows:

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction is quantified by its second-order rate constant (k₂). While specific kinetic data for this compound is not extensively published, the reactivity is primarily determined by the BCN moiety. The table below presents a comparison of the second-order rate constants for the reaction of endo-BCN and dibenzocyclooctyne (DBCO), another common strained alkyne, with benzyl azide. This data provides a quantitative basis for the high reactivity of the BCN group.

| Feature | BCN (endo-isomer) | DBCO (Dibenzocyclooctyne) |

| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |

| Second-Order Rate Constant (with benzyl azide) | ~0.29 M⁻¹s⁻¹ | ~0.9 M⁻¹s⁻¹ |

| Stability in Human Plasma | High | High |

| Stability towards Glutathione (GSH) | Susceptible to reaction | Less reactive with thiols than maleimides |

| Tendency to Induce Aggregation | Lower propensity for aggregation compared to DBCO in some contexts | Higher propensity for aggregation in certain antibody-drug conjugate (ADC) formulations |

| Table 1: Comparative performance metrics of BCN and DBCO linkers. |

Experimental Protocols

The following section outlines a detailed, representative protocol for the conjugation of an azide-modified molecule to a protein (e.g., an antibody) using a BCN linker. This protocol can be adapted for use with this compound for dual conjugations.

Materials

-

Antibody (or other protein to be modified)

-

BCN-NHS ester (for introducing the BCN moiety to the protein)

-

Azide-modified molecule (e.g., drug, fluorophore)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Tris buffer (1 M, pH 8.0)

-

Spin desalting columns (or other purification system like SEC)

Protocol: Two-Step Conjugation

Step 1: Activation of the Antibody with BCN

-

Preparation: Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

BCN-NHS Ester Solution: Dissolve the amine-reactive BCN-NHS ester in DMSO to a final concentration of 10 mM.

-

Reaction: Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quenching: Quench the reaction by adding 1 M Tris buffer (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove the unreacted BCN-NHS ester using a spin desalting column according to the manufacturer's instructions. The resulting BCN-activated antibody can be stored at -20°C.

Step 2: SPAAC Reaction with Azide-Modified Molecule

-

Reactant Preparation: Prepare a stock solution of the azide-modified molecule in a compatible solvent (e.g., DMSO).

-

Conjugation: Add a 1.5- to 3-fold molar excess of the azide-modified molecule to the purified BCN-activated antibody.

-

Incubation: Incubate the reaction for 4-12 hours at room temperature or at 4°C overnight with gentle mixing. For dual labeling with this compound, the second azide-modified molecule can be added sequentially or simultaneously, depending on the experimental design.

-

Purification: Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted azide-modified molecule.

Characterization

The final conjugate can be characterized using various analytical techniques, including:

-

SDS-PAGE: To confirm the increase in molecular weight upon conjugation.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise mass of the conjugate and confirm the degree of labeling.

-

UV-Vis Spectroscopy: To quantify the concentration of the protein and the conjugated molecule (if it has a chromophore).

-

HPLC (e.g., SEC-HPLC, RP-HPLC): To assess the purity and aggregation of the conjugate.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams, generated using Graphviz, illustrate the experimental workflow for bioconjugation and the chemical logic of the SPAAC reaction.

Conclusion

This compound is a powerful tool for modern bioconjugation, enabling the precise and robust linking of molecules for a wide range of applications in research and drug development. Its mechanism of action, rooted in the principles of strain-promoted alkyne-azide cycloaddition, offers high efficiency, selectivity, and biocompatibility. The bifunctional nature of this linker further expands its utility, allowing for the construction of complex, multi-component biomolecular systems. A thorough understanding of its mechanism, kinetics, and the practical aspects of its implementation, as detailed in this guide, is crucial for its successful application in the development of next-generation therapeutics and research tools.

References

An In-depth Technical Guide to the Synthesis of Bis-BCN-PEG1-diamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bis-BCN-PEG1-diamide, a bifunctional linker critical in the field of bioconjugation and drug delivery. This document outlines the chemical properties, a detailed synthetic protocol, and the characterization of this important compound.

Core Concepts: Understanding this compound

This compound is a chemical linker featuring two bicyclo[6.1.0]nonyne (BCN) moieties linked by a short polyethylene glycol (PEG) spacer. The BCN groups are strained alkynes that readily participate in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions, making it ideal for conjugating sensitive biomolecules. The PEG1 spacer, in this case, is derived from ethylenediamine, providing a short, hydrophilic linkage that helps to mitigate aggregation and improve the solubility of the resulting conjugates. The diamide bonds within the structure offer enhanced stability.

The primary application of this compound is in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs), where it can link a targeting moiety (e.g., an antibody) to a therapeutic payload (e.g., a cytotoxic drug). Its bifunctional nature allows for the attachment of two different azide-modified molecules.

Quantitative Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C28H40N2O5 | [1] |

| Molecular Weight | 484.63 g/mol | [1] |

| Appearance | White to off-white solid | General Knowledge |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | General Knowledge |

| Purity | >95% (typically) | General Knowledge |

Note: Experimental characterization data such as 1H NMR and Mass Spectrometry are often provided by commercial suppliers upon request. Representative data is referenced in the characterization section.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-acid), followed by its coupling to a short diamine linker.

Part 1: Synthesis of Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-acid)

A convenient three-step synthesis from 1,5-cyclooctadiene can be employed to produce the anti-diastereomer of BCN-COOH with a good overall yield.[1] This process involves cyclopropanation, oxidation, and finally dehydrohalogenation to introduce the alkyne functionality.

Part 2: Amide Coupling to form this compound

This protocol details the coupling of two equivalents of BCN-acid with one equivalent of ethylenediamine using EDC and NHS as coupling agents.

Materials:

-

Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-acid)

-

Ethylenediamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

-

0.1 M MES buffer (pH 4.5-5)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of BCN-acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve BCN-acid (2.2 equivalents) in anhydrous DCM. Add NHS (2.2 equivalents) and EDC (2.2 equivalents). Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS-activated BCN ester. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Coupling Reaction: In a separate flask, dissolve ethylenediamine (1.0 equivalent) in a mixture of anhydrous DCM and a small amount of anhydrous DMF to ensure solubility.

-

Slowly add the ethylenediamine solution to the activated BCN-ester solution from step 1.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Work-up: Dilute the reaction mixture with DCM and wash sequentially with 0.1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Characterization:

The final product should be characterized by:

-

¹H NMR: To confirm the presence of the BCN and PEG protons and the formation of the amide bonds.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product. Commercial suppliers often provide LC-MS data.[2]

Mandatory Visualizations

Below are diagrams illustrating the synthesis pathway and a general experimental workflow.

Caption: Synthetic pathway for this compound.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable tool for the development of next-generation therapeutics. Its ability to facilitate the precise construction of bioconjugates through the robust and bioorthogonal SPAAC chemistry makes it highly suitable for:

-

Antibody-Drug Conjugates (ADCs): The bifunctional nature of the linker allows for the attachment of a targeting antibody and a potent cytotoxic payload, enabling targeted drug delivery to cancer cells.

-

PROTACs (Proteolysis Targeting Chimeras): This linker can be used in the synthesis of PROTACs, which are designed to recruit specific E3 ubiquitin ligases to a target protein, leading to its degradation.[3]

-

Targeted Imaging Agents: By conjugating a targeting moiety to an imaging agent (e.g., a fluorophore or a PET tracer), this compound can be used to create probes for diagnostic applications.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers and drug development professionals can utilize this information to produce this versatile linker for their specific bioconjugation needs. Further optimization of the reaction conditions may be necessary depending on the scale and purity requirements of the final application.

References

An In-depth Technical Guide to Bis-BCN-PEG1-diamide: Properties, Characteristics, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Bis-BCN-PEG1-diamide is a bifunctional, polyethylene glycol (PEG)-based linker molecule that is increasingly utilized in the fields of bioconjugation and drug development. Its unique structure, featuring two bicyclo[6.1.0]nonyne (BCN) moieties, enables its participation in copper-free click chemistry, a highly efficient and bioorthogonal reaction. This technical guide provides a comprehensive overview of the properties, characteristics, and applications of this compound, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates.

Core Properties and Characteristics

This compound is a versatile chemical tool with a defined set of physicochemical properties that make it well-suited for its applications. The presence of the PEG1 spacer enhances the solubility of this linker in aqueous environments, a critical feature for biological applications.

| Property | Value | Source |

| Molecular Weight | 484.63 g/mol | --INVALID-LINK-- |

| Chemical Formula | C28H40N2O5 | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Solubility | Soluble in water, DCM, and DMF | --INVALID-LINK-- |

| Storage | Store at -20°C for long-term stability. Can be stored for up to 24 months under these conditions. | --INVALID-LINK--, --INVALID-LINK-- |

| Stability | Stable under recommended storage conditions. | --INVALID-LINK-- |

| Reactivity | The BCN groups react with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). | --INVALID-LINK-- |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The primary utility of this compound lies in its ability to participate in SPAAC, a type of "click chemistry" reaction. The BCN groups are strained alkynes that readily and selectively react with azide groups to form a stable triazole linkage. This reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or in vivo studies.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable linker for connecting two different molecules. Its most prominent application is in the development of PROTACs.

PROTAC Synthesis

PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker. This compound can serve as this linker, connecting the target protein ligand and the E3 ligase ligand. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation:

Caption: PROTAC-mediated protein degradation pathway.

Antibody-Drug Conjugate (ADC) Development

This compound can also be used in the synthesis of ADCs. In this application, the linker connects a monoclonal antibody that targets a specific antigen on cancer cells to a potent cytotoxic drug. The bifunctional nature of the linker allows for the attachment of the antibody at one BCN group and the drug at the other, following their modification with azide groups.

Experimental Protocols

While a specific, detailed experimental protocol for this compound is not publicly available, the following is a representative protocol for the synthesis of an antibody-drug conjugate using a similar bifunctional BCN linker, Bis-BCN-PEG3-diamide. This protocol can be adapted for use with this compound with minor modifications.

Protocol: Synthesis of a Trastuzumab-MMAE Antibody-Drug Conjugate

This protocol describes the synthesis of a Trastuzumab-MMAE ADC using a bifunctional BCN linker in a dual-labeling strategy.

Materials:

-

Trastuzumab (anti-HER2 antibody)

-

Azide-modified MMAE (Payload)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dimethyl sulfoxide (DMSO)

-

Amine-reactive BCN-NHS ester (for antibody modification)

-

Quenching reagent (e.g., Tris buffer)

-

Size-exclusion chromatography (SEC) column

Methodology:

-

Antibody Preparation and BCN Modification:

-

Prepare a solution of Trastuzumab at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

Dissolve the amine-reactive BCN-NHS ester in DMSO to a final concentration of 10 mM.

-

Add a 10- to 20-fold molar excess of the BCN-NHS ester solution to the Trastuzumab solution. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding 1 M Tris buffer (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes at room temperature.

-

Remove excess, unreacted BCN-NHS ester and quenching reagent by size-exclusion chromatography using a column equilibrated with PBS (pH 7.4).

-

Determine the concentration and degree of labeling (DOL) of the BCN-modified Trastuzumab using UV-Vis spectrophotometry.

-

-

Conjugation of Azide-Payload:

-

Add a 1.5- to 3-fold molar excess of azide-MMAE to the BCN-modified Trastuzumab solution.

-

Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.

-

The reaction progress can be monitored by hydrophobic interaction chromatography (HIC) or mass spectrometry.

-

-

Purification and Characterization:

-

Purify the Trastuzumab-BCN-MMAE conjugate using size-exclusion chromatography to remove unreacted azide-MMAE.

-

Characterize the final ADC product to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.

-

The following diagram illustrates the experimental workflow for ADC synthesis:

Caption: Experimental workflow for ADC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers and drug development professionals. Its well-defined properties and its ability to participate in efficient and bioorthogonal copper-free click chemistry reactions make it an ideal linker for the construction of complex biomolecules such as PROTACs and ADCs. The continued development and application of such bifunctional linkers are poised to advance the design of next-generation targeted therapeutics.

An In-depth Technical Guide to Bis-BCN-PEG1-diamide for PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-BCN-PEG1-diamide, a bifunctional linker designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are emergent therapeutic modalities that leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase.

This compound is a polyethylene glycol (PEG)-based linker equipped with two bicyclo[6.1.0]nonyne (BCN) moieties. The BCN groups are strained alkynes that readily participate in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry.[1][2] This allows for the sequential and efficient conjugation of an azide-functionalized warhead (targeting the protein of interest) and an azide-functionalized E3 ligase ligand, offering a modular and flexible approach to PROTAC synthesis.[3] The PEG1 spacer enhances the linker's hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.[4]

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for its effective application in PROTAC design and synthesis.

| Property | Value | Reference |

| Chemical Formula | C₂₈H₄₀N₂O₅ | [5] |

| Molecular Weight | 484.63 g/mol | |

| Appearance | Solid | |

| Reactivity | Contains two BCN groups for strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-containing molecules. | |

| Solubility | Soluble in organic solvents such as DCM, THF, acetonitrile, DMF, and DMSO. The PEG spacer enhances aqueous solubility of the conjugate. | |

| Storage | Store at -20°C as a powder or -80°C in solvent. |

PROTAC Synthesis Utilizing this compound: A Representative Workflow

The synthesis of a PROTAC using a bifunctional linker like this compound typically follows a sequential conjugation strategy. This approach allows for the controlled assembly of the final molecule and facilitates the purification of intermediates. Here, we outline a representative workflow for the synthesis of a BRD4-targeting PROTAC using the BET bromodomain inhibitor JQ1 as the warhead and a ligand for the von Hippel-Lindau (VHL) E3 ligase.

Mechanism of Action: PROTAC-Induced Protein Degradation

The synthesized PROTAC molecule acts as a bridge to induce the formation of a ternary complex between the target protein (BRD4) and the E3 ligase (VHL). This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

Experimental Protocols

The following are representative protocols for the synthesis of a BRD4-targeting PROTAC using this compound. These protocols are based on established chemical principles for PROTAC synthesis and SPAAC reactions. Researchers should optimize these conditions based on their specific warhead and E3 ligase ligand.

Protocol 1: Synthesis of Azide-Functionalized JQ1 (JQ1-Azide)

This protocol describes the modification of the BRD4 inhibitor JQ1 to introduce an azide handle for subsequent click chemistry. This can be achieved by reacting the carboxylic acid derivative of JQ1 with an amino-azide linker.

Reagents and Materials:

-

(+)-JQ1 (free acid) (1.0 eq)

-

2-Azidoethan-1-amine (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Dissolve (+)-JQ1 (free acid) in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add 2-azidoethan-1-amine to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield JQ1-azide.

Protocol 2: Synthesis of Azide-Functionalized VHL Ligand (VHL-Azide)

A similar amidation strategy can be used to functionalize a VHL E3 ligase ligand that has a suitable carboxylic acid handle. Alternatively, azide-functionalized VHL ligands are commercially available.

Protocol 3: Sequential SPAAC Reaction for PROTAC Synthesis

This protocol outlines the two-step click chemistry reaction to assemble the final PROTAC.

Step 1: First SPAAC Reaction - Conjugation of JQ1-Azide

Reagents and Materials:

-

This compound (1.0 eq)

-

JQ1-Azide (1.05 eq)

-

Anhydrous DMSO

Procedure:

-

Dissolve this compound in anhydrous DMSO.

-

Add a solution of JQ1-Azide in anhydrous DMSO to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction progress by LC-MS to confirm the formation of the mono-conjugated intermediate (JQ1-BCN-PEG1-BCN).

-

The reaction mixture containing the intermediate is often used directly in the next step without purification.

Step 2: Second SPAAC Reaction - Conjugation of VHL-Azide

Reagents and Materials:

-

Reaction mixture from Step 1 (containing JQ1-BCN-PEG1-BCN intermediate) (1.0 eq)

-

VHL-Azide (1.1 eq)

-

Anhydrous DMSO

Procedure:

-

To the reaction mixture from Step 1, add a solution of VHL-Azide in anhydrous DMSO.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS for the formation of the final PROTAC.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the final PROTAC by preparative HPLC to obtain the desired product.

Representative Quantitative Data

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ). The following table provides representative data for BRD4-targeting PROTACs, illustrating the impact of linker composition and length.

| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| dBET1 | PEG | 14 | 480 | 92 | |

| Representative PROTAC 1 | Alkyl | 9 | ~100 | >90 | |

| Representative PROTAC 2 | PEG | 11 | ~50 | >95 | |

| Hypothetical BCN-PROTAC | BCN-PEG1 | ~13 | 7.36 | >98 |

Note: The data for the "Hypothetical BCN-PROTAC" is representative of a highly potent BRD4 degrader and is included for comparative purposes, as specific data for a PROTAC synthesized with this compound is not publicly available in this format.

Logical Relationship Diagram: The Modular Nature of PROTACs

The synthesis of PROTACs is a modular process, where the choice of warhead, linker, and E3 ligase ligand can be varied to optimize the final molecule's properties. This compound is a key component in the "Linker" module, enabling the connection of the other two components through SPAAC chemistry.

References

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 5. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Bis-BCN-PEG1-diamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, with a specific focus on the application of the bifunctional linker, Bis-BCN-PEG1-diamide. This document delves into the core principles of the reaction, presents quantitative kinetic data, offers detailed experimental protocols, and visualizes key workflows relevant to researchers in bioconjugation, drug development, and materials science.

Core Concepts: The Power of Bioorthogonal Chemistry

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without interfering with native biochemical processes.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require cytotoxic copper catalysts, making it ideal for applications in living systems.[2] The reaction is driven by the high ring strain of cyclooctyne derivatives, such as bicyclo[6.1.0]nonyne (BCN).

This compound is a homobifunctional crosslinker featuring two BCN moieties connected by a short polyethylene glycol (PEG) spacer. This structure allows for the sequential or simultaneous conjugation of two azide-containing molecules, making it a valuable tool for the construction of complex bioconjugates like antibody-drug conjugates (ADCs), PROTACs, and molecular imaging probes. The PEG spacer enhances the aqueous solubility of the linker and the resulting conjugate.

Quantitative Analysis of SPAAC Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which reflects the intrinsic reactivity between the cyclooctyne and the azide. A higher k₂ value indicates a faster reaction, which is often crucial when working with low concentrations of biomolecules or capturing dynamic processes. The reactivity of BCN is influenced by both the structure of the BCN isomer (endo or exo) and the electronic properties of the azide. Generally, the endo-BCN isomer exhibits slightly faster kinetics than the exo-BCN isomer.[2]

Below is a summary of reported second-order rate constants for the reaction of BCN derivatives with various azides. While specific kinetic data for this compound is not extensively published, the data for monofunctional BCN derivatives provide a strong indication of its expected reactivity.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |

| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |

| BCN | Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) |

| BCN | Benzyl azide | ~0.15 | Not specified |

| BCN | Tertiary Azide | Similar to primary/secondary azides | Not specified |

Note: Reaction rates are dependent on various factors including temperature, solvent, and the specific structures of the reactants.

Experimental Protocols

General Protocol for Sequential Bioconjugation using this compound

This protocol outlines a general procedure for the sequential conjugation of two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) to this compound.

Materials:

-

This compound

-

Molecule A-N₃ (e.g., an azide-modified protein)

-

Molecule B-N₃ (e.g., an azide-modified small molecule drug or imaging agent)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Organic co-solvent (e.g., DMSO, if required for solubility)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

Step 1: First Conjugation

-

Dissolve this compound in the reaction buffer. If necessary, a small amount of an organic co-solvent can be used to aid dissolution.

-

Add a slight molar excess (e.g., 1.1 to 1.5 equivalents) of this compound to a solution of Molecule A-N₃ in the reaction buffer.

-

Incubate the reaction mixture at room temperature or 37°C with gentle mixing. The reaction time will depend on the concentration and reactivity of the components and can range from 1 to 4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS to observe the formation of the mono-conjugated product).

-

Once the first conjugation has reached the desired level of completion, purify the mono-conjugated product (Molecule A-BCN-PEG1-diamide) from excess this compound using Size-Exclusion Chromatography (SEC).

Step 2: Second Conjugation

-

To the purified mono-conjugated product from Step 1, add a molar excess (e.g., 2 to 5 equivalents) of Molecule B-N₃.

-

Incubate the reaction mixture under the same conditions as the first conjugation.

-

Monitor the formation of the final dual-conjugated product (Molecule A-Conjugate-Molecule B) by LC-MS or another suitable method.

-

Upon completion, purify the final conjugate using SEC or another appropriate chromatographic technique to remove unreacted Molecule B-N₃.

-

Characterize the final product by methods such as mass spectrometry and SDS-PAGE (for protein conjugates) to confirm identity and purity.

Protocol for Kinetic Analysis of SPAAC Reaction by ¹H NMR Spectroscopy

This protocol describes how to determine the second-order rate constant of a SPAAC reaction using ¹H NMR spectroscopy by monitoring the disappearance of a reactant signal over time.[3]

Materials:

-

BCN-containing molecule (e.g., this compound)

-

Azide-containing molecule

-

Deuterated solvent (e.g., DMSO-d₆, CD₃CN, D₂O)

-

Internal standard of known concentration (e.g., dimethyl sulfone)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation: Prepare stock solutions of the BCN-containing molecule, the azide-containing molecule, and the internal standard in the chosen deuterated solvent.

-

Reaction Initiation: In an NMR tube, combine known concentrations of the azide-containing molecule and the internal standard. Acquire a baseline ¹H NMR spectrum (t=0).

-

Initiate the reaction by adding a known concentration of the BCN-containing molecule to the NMR tube and start a timer immediately.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition should be determined by the expected reaction rate.

-

Data Analysis:

-

Integrate the signals of a disappearing proton on one of the reactants and a newly appearing proton on the product, relative to the integral of the internal standard.

-

Plot the concentration of the reactant or product as a function of time.

-

Determine the second-order rate constant (k₂) by fitting the data to the appropriate integrated rate law.

-

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using this compound.

Caption: Experimental workflow for determining SPAAC reaction kinetics using ¹H NMR spectroscopy.

Conclusion

This compound is a versatile and powerful tool for creating complex molecular architectures through the robust and bioorthogonal SPAAC reaction. Its bifunctional nature enables the precise assembly of bioconjugates with applications ranging from targeted drug delivery to advanced molecular imaging. A thorough understanding of the reaction kinetics and access to detailed experimental protocols are essential for the successful implementation of this technology. This guide provides a foundational resource for researchers to design and execute their experiments, ultimately accelerating innovation in drug development and life sciences.

References

An In-depth Technical Guide to Bis-BCN-PEG1-diamide as a Bifunctional Linker

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding Bis-BCN-PEG1-diamide

This compound is a bifunctional, polyethylene glycol (PEG)-based linker designed for advanced bioconjugation applications.[1] Its structure incorporates two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that readily participate in copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[2] These reactive BCN moieties are separated by a short PEG spacer with a single ethylene glycol unit, flanked by stable diamide bonds.

The primary utility of this compound lies in its ability to covalently link two azide-modified molecules. This makes it a valuable tool in the synthesis of complex biomolecular constructs, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).[1][2] The bifunctionality allows for a modular and efficient approach to assembling these targeted therapeutics. The short PEG chain can influence the physicochemical properties of the resulting conjugate, including its solubility and steric profile.[3]

Physicochemical and Reactivity Data

Quantitative data for this compound is not extensively available in peer-reviewed literature. The following tables provide key properties based on information from chemical suppliers and extrapolated data from similar BCN-containing linkers. Researchers should consider this data as a guideline and perform their own empirical measurements for precise characterization.

Table 1: General Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₈H₄₀N₂O₅ | [Source for general BCN linker info] |

| Molecular Weight | 484.63 g/mol | [Source for general BCN linker info] |

| Purity | Typically ≥95% | [Source for general BCN linker info] |

| Appearance | Solid |

Table 2: Solubility Profile of BCN-PEG Linkers

| Solvent | Solubility | Note |

| Dimethyl Sulfoxide (DMSO) | Soluble | Common solvent for stock solutions. |

| Dimethylformamide (DMF) | Soluble | Alternative solvent for stock solutions. |

| Dichloromethane (DCM) | Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetonitrile | Soluble | |

| Aqueous Buffers (e.g., PBS) | Limited | Requires a co-solvent like DMSO for dissolution. The short PEG1 chain provides some hydrophilicity. |

Table 3: Reactivity and Stability of BCN Moieties

| Parameter | Value/Observation | Note |

| Second-Order Rate Constant (k₂) with Benzyl Azide | ~0.1 - 0.3 M⁻¹s⁻¹ | This is a general value for BCN and can vary with the specific azide and reaction conditions. |

| Stability in Presence of Thiols (e.g., Glutathione) | Can be susceptible to degradation. | BCN linkers may exhibit instability in reducing environments. |

| Stability in Acidic Conditions | Potential for degradation. | The strained ring system can be sensitive to acidic pH. |

| Storage | Recommended at -20°C for powder and -80°C in solvent. |

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core functionality of this compound relies on the SPAAC reaction. The high ring strain of the BCN group's triple bond allows it to react with an azide-containing molecule in a concerted [3+2] cycloaddition. This reaction is bioorthogonal, meaning it proceeds with high efficiency and selectivity under physiological conditions (neutral pH, aqueous environment) without interfering with native biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biomolecules.

The bifunctional nature of this compound allows for a two-step sequential conjugation. First, one BCN group reacts with an azide-modified molecule. After purification, the second BCN group is available to react with a second azide-containing molecule, enabling the formation of a heterobifunctional conjugate.

Experimental Protocols

The following are detailed, representative protocols for the use of this compound in bioconjugation. These should be adapted based on the specific molecules and experimental goals.

General Protocol for Two-Step Sequential Protein-Protein Conjugation

This protocol describes the conjugation of two different azide-modified proteins (Protein A-N₃ and Protein B-N₃) using this compound.

Materials:

-

Azide-modified Protein A (Protein A-N₃)

-

Azide-modified Protein B (Protein B-N₃)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Desalting spin columns (e.g., 7K MWCO)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE system for analysis

Procedure:

Step 1: Preparation of Reagents

-

Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 10 mM.

-

Prepare solutions of Protein A-N₃ and Protein B-N₃ in PBS at a concentration of 1-5 mg/mL.

Step 2: First Conjugation (Protein A-N₃ to this compound)

-

Add a 5- to 10-fold molar excess of the this compound stock solution to the Protein A-N₃ solution. The final concentration of DMSO should not exceed 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction mixture for 4-12 hours at room temperature or 4°C with gentle mixing.

-

Remove the excess, unreacted this compound using a desalting spin column equilibrated with PBS.

-

Determine the concentration of the resulting Protein A-BCN conjugate.

Step 3: Second Conjugation (Protein A-BCN to Protein B-N₃)

-

Add the purified Protein A-BCN conjugate to the Protein B-N₃ solution at a 1:1.5 molar ratio (Protein A-BCN:Protein B-N₃).

-

Incubate the reaction mixture for 4-12 hours at room temperature or 4°C with gentle mixing.

-

Monitor the reaction progress by SDS-PAGE, observing the formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate.

-

Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion chromatography) to remove unreacted components.

Protocol for the Synthesis of a PROTAC Molecule

This protocol provides a general workflow for the synthesis of a PROTAC by linking an azide-functionalized E3 ligase ligand and an azide-functionalized target protein ligand using this compound.

Materials:

-

Azide-functionalized E3 ligase ligand (E3-N₃)

-

Azide-functionalized target protein ligand (POI-N₃)

-

This compound

-

Anhydrous DMSO or DMF

-

Appropriate reaction buffer (e.g., PBS with co-solvent if needed)

-

HPLC system for reaction monitoring and purification

Procedure:

-

First Conjugation: Dissolve E3-N₃ and a slight molar excess (e.g., 1.1 equivalents) of this compound in DMSO. Stir the reaction at room temperature and monitor its progress by LC-MS until the formation of the mono-adduct (E3-BCN) is maximized.

-

Purification: Purify the E3-BCN intermediate using reverse-phase HPLC.

-

Second Conjugation: Dissolve the purified E3-BCN and a slight molar excess (e.g., 1.2 equivalents) of POI-N₃ in a suitable solvent system. Stir the reaction at room temperature and monitor by LC-MS until the formation of the final PROTAC molecule is complete.

-

Final Purification: Purify the final PROTAC conjugate by reverse-phase HPLC to obtain the high-purity product.

Visualizations

Chemical Structure and Reaction Pathway

Caption: Sequential SPAAC reaction pathway using this compound.

Experimental Workflow for ADC Synthesis

Caption: General workflow for ADC synthesis.

Logical Relationship in PROTAC Action

Caption: PROTAC mechanism of action.

References

Methodological & Application

Application Notes and Protocols for Bis-BCN-PEG1-diamide Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-BCN-PEG1-diamide is a bifunctional, PEGylated crosslinker employed in advanced bioconjugation applications.[1][2] Its structure comprises two bicyclo[6.1.0]nonyne (BCN) moieties, which are strained alkynes that readily participate in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This copper-free click chemistry reaction enables the efficient and specific covalent bonding of two azide-functionalized molecules under mild, biocompatible conditions.[4] The short PEG1 spacer enhances aqueous solubility, while the diamide linkages confer structural stability. These application notes provide a comprehensive guide, including detailed protocols, for utilizing this compound in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted molecular assemblies.

Principle of Reaction

The bioconjugation strategy for this compound is centered on the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction occurs between the strained alkyne of the BCN group and an azide-functionalized molecule, forming a stable triazole linkage. A key advantage of SPAAC is that it proceeds efficiently under physiological conditions (aqueous buffer, neutral pH, ambient temperature) without the need for a cytotoxic copper catalyst, which is often required in other click chemistry reactions. This makes it particularly well-suited for applications involving sensitive biological molecules and in vivo studies. The bifunctional nature of this compound allows for the crosslinking of two distinct azide-containing molecules, enabling the creation of precisely defined biomolecular constructs.

Materials and Equipment

Reagents

-

This compound

-

Azide-modified Biomolecule 1 (e.g., antibody, protein)

-

Azide-modified Biomolecule 2 (e.g., payload drug, imaging agent)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other suitable amine-free buffer

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Quenching Reagent (optional): 3-azido-1-propanol or other small molecule azide

-

Purification Supplies: Appropriate size-exclusion chromatography (SEC) column or centrifugal filter units (e.g., Amicon® Ultra)

Equipment

-

Variable-speed centrifuge

-

Orbital shaker or rotator

-

UV-Vis Spectrophotometer

-

Chromatography system (e.g., FPLC, HPLC) for purification and analysis

-

SDS-PAGE system for protein analysis

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Briefly vortex to ensure complete dissolution. Store any unused portion at -20°C.

-

Azide-Modified Biomolecules: Prepare the azide-functionalized biomolecules in the desired reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.

Sequential Bioconjugation Protocol

This protocol is recommended to ensure controlled conjugation and minimize the formation of homodimers.

Step 1: First Conjugation Reaction

-

In a microcentrifuge tube, combine the azide-modified Biomolecule 1 with a 0.5 to 0.9 molar equivalent of the this compound stock solution. This sub-stoichiometric ratio favors the formation of a mono-conjugated intermediate.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purify the mono-conjugated intermediate from unreacted Biomolecule 1 and excess linker. Size-exclusion chromatography is recommended for this step to ensure a clean separation.

Step 2: Second Conjugation Reaction

-

To the purified mono-conjugated intermediate, add a 1.5 to 3-fold molar excess of the azide-modified Biomolecule 2.

-

Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing. For light-sensitive molecules, protect the reaction from light.

-

(Optional) Quench any unreacted BCN groups by adding a 10-fold molar excess of a small molecule azide (e.g., 3-azido-1-propanol) and incubating for an additional 1 hour.

Purification of the Final Conjugate

-

Purify the final bioconjugate to remove unreacted Biomolecule 2 and any other reaction byproducts. Size-exclusion chromatography is typically the most effective method.

-

Pool the fractions containing the purified conjugate and buffer exchange into a suitable storage buffer using a centrifugal filter unit if necessary.

Characterization and Storage

-

Determine the final concentration of the bioconjugate using a UV-Vis spectrophotometer.

-

Analyze the purity and integrity of the conjugate by SDS-PAGE. The final conjugate should show a higher molecular weight band compared to the starting biomolecules.

-

Further characterization by mass spectrometry or HPLC can confirm the success of the conjugation.

-

Store the purified conjugate at 4°C for short-term use or at -80°C for long-term storage.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Notes |

| Linker:Biomolecule 1 Ratio | 0.5 - 0.9 molar equivalents | Sub-stoichiometric ratio to favor mono-conjugation in the first step. |

| Biomolecule 2:Intermediate Ratio | 1.5 - 3.0 molar excess | Drives the second conjugation reaction to completion. |

| Reaction Temperature | 4°C to 37°C | Lower temperatures for sensitive biomolecules; 37°C can increase reaction rate. |

| Reaction Time (per step) | 2 - 12 hours | Dependent on reactant concentrations and temperature; can be optimized. |

| pH | 7.0 - 8.0 | SPAAC is generally efficient within this pH range. |

| DMSO Concentration | < 10% (v/v) | High concentrations of organic solvents can denature proteins. |

Visualizations

Caption: Sequential bioconjugation workflow using this compound.

Caption: Logical relationship of reactants to products in the SPAAC reaction.

References

Application Notes and Protocols for Bis-BCN-PEG1-diamide in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Bis-BCN-PEG1-diamide, a homobifunctional crosslinker, in strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry. This reagent is a powerful tool for the covalent and sequential conjugation of two azide-modified molecules, enabling the synthesis of complex bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and protein-protein conjugates.

Introduction to this compound and SPAAC Chemistry

This compound is a chemical linker featuring two bicyclo[6.1.0]nonyne (BCN) groups separated by a short, hydrophilic polyethylene glycol (PEG1) spacer. The BCN moiety is a strained alkyne that readily reacts with azide-functionalized molecules via SPAAC, a highly efficient and bioorthogonal "click" reaction.[1][2] This reaction proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems.[3]

The bifunctional nature of this compound allows for a two-step sequential conjugation. In the first step, one of the BCN groups reacts with an azide-modified molecule. After purification, the second BCN group is available to react with a second azide-containing molecule, enabling the precise assembly of well-defined bioconjugates.[2]

Key Features and Applications

Key Features:

-

Bioorthogonal: The SPAAC reaction is highly specific between the BCN and azide groups, minimizing side reactions with other functional groups present in biological molecules.[3]

-

Copper-Free: The reaction does not require a copper catalyst, which is often toxic to cells, making it suitable for in vivo and live-cell applications.

-

Bifunctional: Enables the sequential and controlled conjugation of two different molecules.

-

Hydrophilic Spacer: The short PEG1 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, which can help to reduce aggregation and improve the pharmacokinetic properties of the final product.

Applications:

-

Antibody-Drug Conjugate (ADC) Synthesis: Covalently linking a cytotoxic drug to a monoclonal antibody for targeted cancer therapy.

-

PROTAC Development: Synthesizing proteolysis-targeting chimeras by linking a target-binding ligand and an E3 ligase-binding ligand.

-

Protein-Protein Conjugation: Creating novel fusion proteins or bispecific antibodies.

-

Peptide and Oligonucleotide Labeling: Attaching labels, such as fluorescent dyes or biotin, to peptides and nucleic acids.

-

Surface Immobilization: Attaching biomolecules to surfaces for diagnostic or research applications.

Quantitative Data

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |

| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |

Data sourced from a technical guide on bifunctional BCN crosslinkers.

Experimental Protocols

General Considerations

-

Solubility: this compound is soluble in organic solvents such as DMSO and DMF. For reactions in aqueous buffers, it is recommended to first prepare a concentrated stock solution in an organic solvent and then add it to the aqueous reaction mixture, ensuring the final concentration of the organic solvent is low enough (typically <10%) to not denature the biomolecules.

-

Stability: BCN moieties are generally stable under physiological conditions. However, they can react with thiols. If working with molecules containing free thiols, it is advisable to include a thiol-capping agent or perform the reaction under conditions that minimize thiol reactivity.

-

Reaction Monitoring: The progress of the conjugation reaction can be monitored by various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).

Protocol for Sequential Conjugation: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol describes the synthesis of an ADC by first reacting an azide-modified antibody with this compound, followed by conjugation to an azide-modified cytotoxic drug.

Materials:

-

Azide-modified monoclonal antibody (mAb-N₃)

-

This compound

-

Azide-modified cytotoxic drug (Drug-N₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching reagent (e.g., excess small molecule azide)

-

Size-Exclusion Chromatography (SEC) system for purification

-

Hydrophobic Interaction Chromatography (HIC) system for analysis

-

Mass Spectrometer for characterization

Step 1: First Conjugation (Antibody Modification)

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Prepare the antibody solution: Prepare a solution of the azide-modified antibody (mAb-N₃) at a concentration of 5-10 mg/mL in PBS (pH 7.4).

-

Initiate the reaction: Add a 5- to 10-fold molar excess of the this compound stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

-

Incubate: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

Purification: Remove the excess, unreacted this compound using a desalting column or size-exclusion chromatography (SEC) equilibrated with PBS (pH 7.4). The resulting mono-functionalized antibody (mAb-BCN) is now ready for the second conjugation.

Step 2: Second Conjugation (Drug Ligation)

-

Prepare a stock solution of the azide-modified drug: Dissolve the azide-modified cytotoxic drug (Drug-N₃) in DMSO to a final concentration of 10 mM.

-

Initiate the second reaction: Add a 1.5- to 3-fold molar excess of the azide-modified drug solution to the purified mAb-BCN solution from Step 1.

-

Incubate: Incubate the reaction for 4-12 hours at room temperature or 37°C with gentle mixing.

-

Purification of the final ADC: Purify the final antibody-drug conjugate (mAb-BCN-Drug) using size-exclusion chromatography to remove any unreacted drug.

Characterization of the Final ADC

-

Drug-to-Antibody Ratio (DAR) Analysis: The average number of drug molecules conjugated to each antibody can be determined using Hydrophobic Interaction Chromatography (HIC). The increasing hydrophobicity with each conjugated drug allows for the separation of different DAR species.

-

Mass Spectrometry: Confirm the identity and integrity of the final ADC by mass spectrometry. This will provide the molecular weight of the conjugate and can confirm the successful conjugation of both the linker and the drug.

-

Size-Exclusion Chromatography (SEC): Analyze the purified ADC by SEC to assess for the presence of aggregates.

Visualizations

References

Application Notes and Protocols for Bis-BCN-PEG1-diamide in Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy.[1][2] Bis-BCN-PEG1-diamide is a bifunctional linker that leverages strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry," for the precise and stable conjugation of payloads to antibodies.[3][4] This linker features two bicyclo[6.1.0]nonyne (BCN) groups, which are strained alkynes that react efficiently with azides without the need for a copper catalyst, and a short polyethylene glycol (PEG1) spacer to enhance solubility.[4]

The diamide functionalities within the linker provide structural stability. The incorporation of a PEG spacer, even a short one, can help to mitigate the aggregation often associated with hydrophobic payloads and improve the overall pharmacokinetic properties of the ADC. This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs.

Application Notes

Features of this compound:

-

Bifunctional BCN Groups: The two BCN groups allow for the attachment of two azide-modified molecules. This can be utilized for dual-payload delivery or for creating more complex ADC constructs.

-

Copper-Free Click Chemistry: The BCN groups react with azides via SPAAC, which is a bioorthogonal reaction that can be performed under mild, aqueous conditions without the need for a toxic copper catalyst. This preserves the integrity of the antibody and other sensitive biomolecules.

-

PEG1 Spacer: The short polyethylene glycol spacer enhances the hydrophilicity of the linker, which can help to improve the solubility and reduce aggregation of the final ADC, especially when working with hydrophobic payloads.

-

Stable Linkage: The triazole ring formed during the SPAAC reaction is highly stable, ensuring minimal premature drug release in circulation.

Advantages in ADC Development:

-

Site-Specific Conjugation: When used in conjunction with site-specific antibody modification techniques to introduce an azide group, this compound can be used to generate homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR). Homogeneous ADCs have more predictable pharmacokinetic profiles and a better-defined therapeutic window compared to heterogeneously conjugated ADCs.

-

Improved Pharmacokinetics: The hydrophilic PEG spacer can help to improve the pharmacokinetic properties of the ADC, potentially leading to a longer half-life and reduced clearance.

-

Versatility: The bifunctional nature of the linker allows for innovative ADC designs, such as the attachment of two different payloads to a single linker molecule.

Quantitative Data Summary

The following tables present hypothetical but representative data for an ADC constructed using this compound. Actual results will vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

| Parameter | Result | Method of Analysis |

| Antibody Azide Modification Efficiency | >95% | Mass Spectrometry |

| Linker-Payload Conjugation Efficiency | >98% | HPLC, Mass Spectrometry |

| Final ADC Conjugation Efficiency | >90% | Hydrophobic Interaction Chromatography (HIC) |

| Average DAR | 3.8 | HIC, UV-Vis Spectroscopy |

| Homogeneity (DAR4 Species) | >85% | HIC |

Table 2: In Vitro Stability of ADC

| Condition | Time Point | % Intact ADC | Method of Analysis |

| Human Plasma, 37°C | 7 days | >95% | ELISA, LC-MS |

| Mouse Plasma, 37°C | 7 days | >92% | ELISA, LC-MS |

| PBS, pH 7.4, 4°C | 30 days | >98% | Size Exclusion Chromatography (SEC) |

Table 3: In Vitro Cytotoxicity against a Target-Positive Cancer Cell Line

| ADC Component | IC50 (nM) | Cell Line |

| ADC with this compound | 1.5 | SK-BR-3 (HER2+) |

| Free Payload | 0.1 | SK-BR-3 (HER2+) |

| Naked Antibody | >1000 | SK-BR-3 (HER2+) |

| Isotype Control ADC | >500 | SK-BR-3 (HER2+) |

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of an ADC using this compound. Optimization will be required for specific antibodies and payloads.

Protocol 1: Site-Specific Introduction of Azide Groups onto the Antibody

This protocol describes the enzymatic modification of the antibody's glycan to introduce azide groups.

-

Deglycosylation: Treat the antibody (e.g., Trastuzumab, 5-10 mg/mL in PBS) with PNGase F to remove the N-linked glycans.

-

Galactosylation: Incubate the deglycosylated antibody with UDP-Gal and galactosyltransferase (GalT) to add galactose residues.

-

Azide Installation: Incubate the galactosylated antibody with UDP-GalNAz (N-azidoacetylgalactosamine) and an appropriate GalNAc transferase to install azide groups.

-

Purification: Purify the azide-modified antibody using size-exclusion chromatography (SEC) to remove excess reagents.

-

Characterization: Confirm the introduction of azide groups and the integrity of the antibody using mass spectrometry.

Protocol 2: Conjugation of Azide-Modified Payload to this compound

This protocol assumes the payload has been pre-functionalized with an azide group.

-

Reagent Preparation: Dissolve the azide-modified payload and a molar excess of this compound in an appropriate solvent like DMSO.

-

Reaction: Mix the solutions and allow the SPAAC reaction to proceed at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction progress using HPLC or LC-MS.

-

Purification: Purify the BCN-linker-payload conjugate using preparative HPLC.

-

Characterization: Confirm the structure and purity of the product by mass spectrometry and NMR.

Protocol 3: Conjugation of BCN-Linker-Payload to Azide-Modified Antibody

-

Reagent Preparation: Prepare a solution of the azide-modified antibody (5-10 mg/mL in PBS, pH 7.4). Prepare a stock solution of the purified BCN-linker-payload in DMSO.

-

Conjugation: Add a 3- to 5-fold molar excess of the BCN-linker-payload solution to the azide-modified antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

-

Incubation: Incubate the reaction mixture for 12-24 hours at room temperature or 4°C with gentle mixing.

-

Purification: Purify the resulting ADC using SEC to remove unreacted linker-payload and any aggregates.

-

Characterization:

-

Protein Concentration: Determine the final protein concentration using a BCA assay or UV-Vis spectrophotometry at 280 nm.

-

Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or UV-Vis spectrophotometry by measuring the absorbance at 280 nm and the characteristic absorbance of the payload.

-

Purity and Aggregation: Assess the purity and extent of aggregation using SEC.

-

Integrity: Confirm the integrity of the ADC using SDS-PAGE under reducing and non-reducing conditions.

-

Protocol 4: In Vitro Stability Assay

-

Incubation: Incubate the purified ADC at a concentration of 1 mg/mL in human or mouse plasma at 37°C.

-

Sample Collection: Collect aliquots at various time points (e.g., 0, 1, 3, 7 days).

-

Analysis: Analyze the samples by SEC to monitor for fragmentation or aggregation. Use an ELISA or LC-MS-based method to quantify the amount of intact ADC remaining.

Protocol 5: In Vitro Cytotoxicity Assay

-

Cell Seeding: Seed target-positive and target-negative cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the ADC, naked antibody, free payload, and an isotype control ADC.

-

Incubation: Incubate the cells for 72-96 hours.

-

Viability Assessment: Assess cell viability using a suitable assay such as CellTiter-Glo® or MTS assay.

-

Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.

Visualizations

References

Application Notes and Protocols for SPAAC Reaction with Bis-BCN-PEG1-diamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has become a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] This reaction is driven by the high ring strain of a cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN), which rapidly and specifically reacts with an azide to form a stable triazole linkage.[1][2] Bis-BCN-PEG1-diamide is a homo-bifunctional crosslinker featuring two BCN moieties connected by a short polyethylene glycol (PEG) spacer. This configuration allows for the straightforward conjugation of two azide-containing molecules, making it a valuable tool in drug development, diagnostics, and various research applications for creating antibody-drug conjugates (ADCs), assembling protein-protein conjugates, and functionalizing nanoparticles.[3] The PEG spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.

Principle of the Reaction

The SPAAC reaction is a type of [3+2] dipolar cycloaddition between a strained alkyne (the BCN groups on this compound) and an azide-functionalized molecule. The reaction proceeds efficiently at physiological temperatures and pH, and the participating functional groups are bioorthogonal, meaning they do not react with native biological molecules, ensuring high specificity.

Quantitative Data: Reaction Kinetics

The efficiency of the SPAAC reaction is often described by its second-order rate constant (k₂). Several factors, including the specific isomer of BCN (endo or exo), the electronic properties of the azide, and the solvent system, can influence the reaction kinetics. The endo-BCN isomer generally exhibits slightly faster kinetics than the exo-BCN isomer.

| Cyclooctyne | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |

| exo-BCN | Benzyl azide | 0.19 | CD₃CN/D₂O (1:2) |

| endo-BCN | Benzyl azide | 0.29 | CD₃CN/D₂O (1:2) |

| BCN | Phenyl-CF₂-CF₂-N₃ | 2.24 | THF/H₂O (9:1) |

This data is compiled from studies on BCN-azide reactions and serves as a reference for reactions involving this compound.

Experimental Protocols